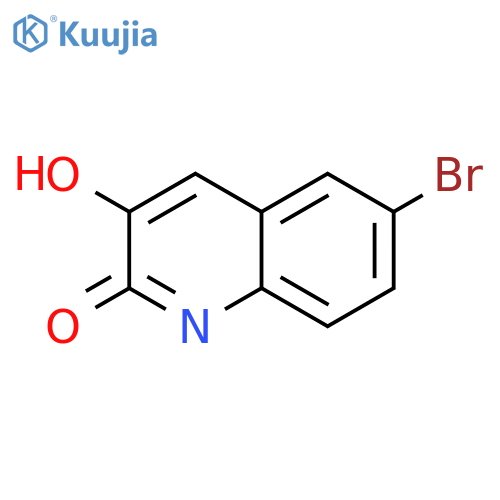

Cas no 1379330-67-2 (6-bromo-3-hydroxyquinolin-2(1H)-one)

1379330-67-2 structure

商品名:6-bromo-3-hydroxyquinolin-2(1H)-one

CAS番号:1379330-67-2

MF:C9H6BrNO2

メガワット:240.053441524506

CID:3162047

6-bromo-3-hydroxyquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 6-bromo-3-hydroxyquinolin-2(1H)-one

- 6-BROMO-4-HYDROXYQUINOLIN-2(1H)-ONE;6-bromo-4-hydroxy-1H-quinolin-2-one;

-

- インチ: InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)

- InChIKey: MTGIZESTAZZBMV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C2C=C(C(=O)NC2=C1)O)Br

計算された属性

- せいみつぶんしりょう: 238.95800

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

じっけんとくせい

- PSA: 53.09000

- LogP: 1.99620

6-bromo-3-hydroxyquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B681305-100mg |

6-Bromo-3-Hydroxyquinolin-2(1h)-One |

1379330-67-2 | 100mg |

$ 230.00 | 2022-06-06 | ||

| A2B Chem LLC | AE61323-5g |

6-Bromo-3-hydroxyquinolin-2(1H)-one |

1379330-67-2 | ≥ 98 % | 5g |

$1306.00 | 2024-04-20 | |

| A2B Chem LLC | AE61323-10g |

6-Bromo-3-hydroxyquinolin-2(1H)-one |

1379330-67-2 | ≥ 98 % | 10g |

$2284.00 | 2024-04-20 | |

| TRC | B681305-10mg |

6-Bromo-3-Hydroxyquinolin-2(1h)-One |

1379330-67-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| A2B Chem LLC | AE61323-1g |

6-Bromo-3-hydroxyquinolin-2(1H)-one |

1379330-67-2 | ≥ 98 % | 1g |

$416.00 | 2024-04-20 | |

| TRC | B681305-50mg |

6-Bromo-3-Hydroxyquinolin-2(1h)-One |

1379330-67-2 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Chemenu | CM363067-1g |

6-Bromo-4-hydroxyquinolin-2(1H)-one |

1379330-67-2 | 95%+ | 1g |

$794 | 2022-06-13 |

6-bromo-3-hydroxyquinolin-2(1H)-one 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1379330-67-2 (6-bromo-3-hydroxyquinolin-2(1H)-one) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量